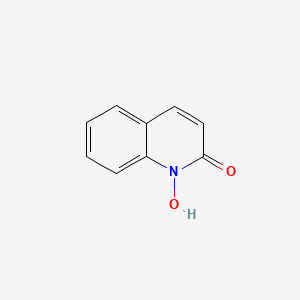

1-Hydroxy-2(1H)-quinolinone

説明

Historical Perspective of Quinolinone Chemistry

The story of quinolinone chemistry begins in the 19th century. Quinoline (B57606) itself was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge. researchgate.net The first synthetic routes to quinolinones were developed towards the end of that century. Current time information in Bangalore, IN.smolecule.com These early efforts laid the groundwork for what would become a major area of medicinal chemistry.

A significant milestone in the therapeutic application of quinolinones was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues during an attempt to synthesize the antimalarial chloroquine (B1663885). mdpi.comcymitquimica.com Although technically a naphthyridone, nalidixic acid is widely considered the progenitor of the quinolone class of antibiotics. mdpi.comcymitquimica.com This discovery spurred the synthesis of thousands of analogues and led to the development of successive generations of quinolone antibiotics, which are classified based on their antimicrobial spectrum. Current time information in Bangalore, IN.mdpi.com

The introduction of a fluorine atom at the C-6 position in the late 1970s marked the beginning of the second-generation fluoroquinolones, such as norfloxacin, which exhibited a much broader spectrum of activity. Current time information in Bangalore, IN. Subsequent generations further expanded their utility against various bacterial pathogens. Current time information in Bangalore, IN.mdpi.com Beyond their well-known antibacterial roles, quinolinone structures are also found in nature, in plants and microorganisms, exhibiting a wide range of biological activities. Current time information in Bangalore, IN.smolecule.com The versatility of the quinolinone scaffold has been further demonstrated through the development of numerous synthetic methodologies, including the Conrad-Limpach, Doebner-von Miller, and Camps cyclization reactions, allowing for the creation of a vast library of derivatives. researchgate.netCurrent time information in Bangalore, IN.researchgate.net

Significance of the 1-Hydroxy-2(1H)-quinolinone Scaffold in Scientific Inquiry

The this compound scaffold, distinguished by a hydroxyl group at the N-1 position, possesses unique chemical and biological properties that make it a subject of intense scientific interest. This specific structural feature imparts distinct reactivity and allows the molecule to exist in tautomeric forms, primarily the keto and enol forms, which influences its biological interactions. smolecule.com

The scaffold is a versatile building block in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and antiparasitic properties. smolecule.com For instance, derivatives of this compound have demonstrated significant inhibitory effects against various pathogens, including bacteria and fungi. smolecule.com In the realm of oncology, certain derivatives have shown potential by inducing apoptosis in cancer cells and inhibiting tumor growth. smolecule.cominnovareacademics.in

Furthermore, the structural similarity of some this compound derivatives to ubiquinone, a key component of the mitochondrial electron transport chain, has made them valuable tools for studying cellular respiration. smolecule.com Specifically, 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) has been identified as a high-affinity inhibitor of the mitochondrial alternative NADH dehydrogenase enzyme. smolecule.comnih.gov This inhibitory action has been exploited in the development of agents against apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum, which cause toxoplasmosis and malaria, respectively. nih.gov

Beyond its medicinal applications, the this compound scaffold is also finding use in materials science. Its derivatives have been developed as nonionic photoacid generators (PAGs), which are crucial components in photolithography for semiconductor manufacturing. researchgate.net Upon exposure to UV light, these compounds can release acid, a property that is also being harnessed to create photoresponsive polymer surfaces. researchgate.net The inherent fluorescence of the quinolinone system also suggests potential for the development of fluorescent probes for biochemical assays. smolecule.com

Overview of Current Research Trajectories for this compound Derivatives

Current research on this compound derivatives is focused on synthesizing novel compounds with enhanced and selective biological activities, as well as exploring new applications in materials science. Scientists are actively designing and synthesizing new analogues to optimize their therapeutic potential against a range of diseases.

One major trajectory is the development of more potent and specific antimicrobial and antiparasitic agents. For example, novel 1-hydroxyquinolones have been synthesized and shown to have significantly lower 50% inhibitory concentrations (IC₅₀) against Toxoplasma gondii than earlier derivatives like HDQ. nih.govasm.org Research is also directed at improving the in vivo efficacy of these compounds by optimizing their pharmacological characteristics. nih.govasm.org

In the area of cancer research, efforts are underway to synthesize this compound derivatives with improved cytotoxicity against various cancer cell lines. innovareacademics.in The goal is to develop lead compounds for new anticancer therapies. innovareacademics.in The broad biological activity of the quinolone scaffold continues to be explored, with studies investigating derivatives for anti-inflammatory, antioxidant, and antimalarial properties. bohrium.com

The unique photochemical properties of the scaffold are also a significant area of current research. The development of this compound-based photoacid generators (PAGs) is a promising avenue. researchgate.net These PAGs are being incorporated into copolymers to create photoresponsive materials whose surface properties, such as wettability, can be controlled by light. researchgate.net This opens up possibilities for applications in areas like microfluidics and smart coatings.

Furthermore, the versatility of the this compound core allows for its combination with other heterocyclic systems to create hybrid molecules with potentially synergistic or novel biological activities. wiley.commdpi.com These research efforts highlight the continued importance and expanding potential of the this compound scaffold in both medicine and materials science.

Structure

2D Structure

特性

IUPAC Name |

1-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNIRGPPIRJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206723 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-57-1 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinol 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Hydroxy 2 1h Quinolinone

Established Synthetic Routes to 1-Hydroxy-2(1H)-quinolinone

The construction of the this compound ring system can be achieved through various synthetic pathways, ranging from traditional multi-step organic syntheses to novel biocatalytic methods.

Multi-Step Organic Synthesis Approaches

Classical organic synthesis provides several reliable, albeit often complex, routes to this compound. These methods typically involve the construction of the heterocyclic ring through cyclization reactions of appropriately substituted acyclic precursors.

One documented method involves the reaction of (E)-methyl 1-oxido-2-quinolyl ketone oxime with tosyl chloride in the presence of sodium hydroxide. This reaction proceeds through the elimination of the acetoxime group to yield this compound. researchgate.net Another approach is the cyclization of precursors like N,N'-diphenyl malonamide (B141969) using an acidic catalyst such as polyphosphoric acid to form the quinolinone ring. smolecule.com Furthermore, palladium-catalyzed coupling reactions have been developed to facilitate the formation of the quinolinone scaffold, highlighting the versatility of modern cross-coupling chemistry in heterocyclic synthesis. smolecule.comorganic-chemistry.org

| Starting Material | Reagents/Conditions | Product | Reference |

| (E)-methyl 1-oxido-2-quinolyl ketone oxime | Tosyl chloride, NaOH | This compound | researchgate.net |

| N,N'-diphenyl malonamide | Polyphosphoric acid | This compound | smolecule.com |

| o-Alkynylanilines | Silver salt, CO₂, Base | 4-Hydroxyquinolin-2(1H)-one derivatives | organic-chemistry.org |

Synthesis via β-Lactam Intermediates

The use of β-lactam (2-azetidinone) intermediates represents a sophisticated strategy in heterocyclic synthesis. While widely employed for creating various fused ring systems, specific documented examples leading directly to this compound are not prevalent in the reviewed literature. The general principle involves the synthesis of a β-lactam ring followed by subsequent ring-opening or rearrangement reactions to form a new heterocyclic core. For instance, β-lactam-tethered compounds can undergo intramolecular cycloaddition reactions to generate complex polycyclic frameworks. researchgate.net The Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone for synthesizing the β-lactam ring itself, which can then be a precursor for further transformations. rsc.org

Modified Conrad-Limpach Reaction Strategies

The Conrad-Limpach reaction, first reported in 1887, is a foundational method for synthesizing quinolines. wikipedia.org The classic reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org Depending on the reaction conditions, the pathway can be directed to yield different isomers.

Low Temperature (e.g., <100°C): Aniline attacks the keto group of the β-ketoester, leading to a Schiff base.

High Temperature (e.g., ~250°C): The Schiff base undergoes thermal intramolecular cyclization to yield 4-hydroxyquinolines. wikipedia.org

Knorr Quinoline (B57606) Synthesis (Acidic conditions, >100°C): Aniline attacks the ester group to form a β-ketoanilide intermediate, which then cyclizes to form 2-hydroxyquinolines (the tautomeric form of 2(1H)-quinolones). wikipedia.org

To synthesize this compound, modifications to this general scheme are necessary, such as the use of a substituted aniline like phenylhydroxylamine. Modern variations may employ microwave assistance to improve yields and reduce reaction times, as demonstrated in the synthesis of related 3-aryl-4(1H)-quinolones. nih.gov The choice of solvent is also critical, with high-boiling inert solvents like mineral oil or diphenyl ether often used to facilitate the high-temperature cyclization step. wikipedia.orgnih.gov

Biocatalytic Platforms for Quinolinone Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing the quinolone scaffold. Research has identified several enzymes capable of constructing quinolone and 2-quinolone cores.

Fungal type III polyketide synthases (T3PKSs), specifically AthePKS and FerePKS, have been characterized for their ability to produce quinolones. biorxiv.orgresearchgate.net These enzymes catalyze the decarboxylative condensation of N-methylanthraniloyl-CoA with malonyl-CoA, followed by cyclization to yield the heteroaromatic quinolone ring system, typically forming products like 4-hydroxy-1-methyl-2-quinolone. researchgate.net In other enzymatic strategies, horseradish peroxidase (HRP) has been used to catalyze the conversion of N-cyclopropyl-N-alkylanilines into 2-quinolone compounds through an annulation/aromatization reaction sequence. nih.govacs.org These biocatalytic platforms provide a framework for the enzymatic production of privileged heteroaromatic scaffolds. biorxiv.org

| Enzyme System | Precursor(s) | Product Type | Reference |

| Fungal T3PKSs (AthePKS, FerePKS) | N-methylanthraniloyl-CoA, Malonyl-CoA | 4-hydroxy-1-methyl-2-quinolone | researchgate.net |

| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | 2-quinolone compounds | nih.govacs.org |

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Aromatic quinolines | nih.govacs.org |

Strategies for Derivatization of the this compound Core

The this compound scaffold can be chemically modified to produce a diverse range of derivatives. These modifications are key to tuning the molecule's properties for various applications.

Substitution Reactions at Aromatic and Heterocyclic Positions

The quinolinone core is amenable to various substitution reactions, allowing for the introduction of new functional groups at both the carbocyclic (aromatic) and heterocyclic rings. The electron-rich nature of the bicyclic system facilitates electrophilic aromatic substitution. smolecule.com

A common strategy involves the nitration of a quinolinone precursor. For example, the closely related 4-hydroxy-1-methyl-quinolin-2(1H)-one can be nitrated at the C3-position using nitric acid. mdpi.comresearchgate.net The resulting nitro group can then be reduced to a versatile amino group, which serves as a handle for further functionalization, such as acylation to form amide derivatives. mdpi.comresearchgate.net

Halogenation is another important transformation. The 3-position of the quinoline-2,4-dione system, which exists in tautomeric equilibrium with 4-hydroxy-2(1H)-quinolones, can undergo halogenation via electrophilic substitution. scilit.com Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have proven to be powerful methods for installing aryl and alkenyl substituents, respectively, onto the quinolinone framework, demonstrating a robust approach for creating structural diversity. capes.gov.br

| Reaction Type | Position(s) | Reagents | Resulting Functional Group | Reference |

| Nitration | C3 | HNO₃, CH₃COOH | Nitro (-NO₂) | mdpi.comresearchgate.net |

| Reduction of Nitro | C3 | Na₂S₂O₄ | Amino (-NH₂) | mdpi.comresearchgate.net |

| Acylation of Amino | C3 | Acid Chlorides, Et₃N | Amide (-NHCOR) | mdpi.com |

| Halogenation | C3 | Electrophilic Halogenating Agents | Halogen (-F, -Cl, -Br) | scilit.com |

| Suzuki Coupling | C4 | Arylboronic acids, Pd catalyst | Aryl | capes.gov.br |

| Heck Coupling | C3 | Alkenes, Pd catalyst | Alkenyl | capes.gov.br |

Electrophilic Substitution Reactions

The quinolinone ring is electron-rich, making it susceptible to electrophilic aromatic substitution. smolecule.comrsc.org The position of substitution is influenced by the existing functional groups, primarily the hydroxyl and carbonyl groups, which direct incoming electrophiles. arabjchem.org The C3 position is particularly activated due to the electron-donating hydroxyl group and the electron-withdrawing carbonyl group at C2. arabjchem.orgresearchgate.net

Common electrophilic substitution reactions include halogenation and alkylation.

Halogenation: The halogenation of 4-hydroxy-2(1H)-quinolone derivatives occurs readily at the C3 position. arabjchem.org Reagents such as bromine in acetic acid or N-bromosuccinimide (NBS) are used for bromination. rsc.org Similarly, chlorination can be achieved using sulfuryl chloride. scispace.com For instance, the free radical bromination of N-substituted-3-acetyl-4-hydroxyquinolinones with NBS in carbon tetrachloride, catalyzed by benzoyl peroxide, yields the corresponding 3-(bromoacetyl) derivatives. rsc.org Enzymatic halogenation has also been explored, where flavin-dependent halogenases like Rdc2 can selectively chlorinate hydroxyquinolines. usu.edu

Alkylation: Alkylation can occur at the N1-position or the O4-position, and the selectivity is often dependent on the reaction conditions and the substitution pattern of the quinolinone ring. rsc.orgmdpi.com For instance, alkylation of quinolin-2(1H)-one and its C6 or C7 substituted derivatives with reagents like 2-bromoacetophenone (B140003) under basic conditions (K₂CO₃ in DMF) typically yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being major. researchgate.net However, for 8-substituted quinolin-2(1H)-ones, alkylation occurs exclusively at the O2-position, a selectivity driven by steric effects rather than electronic effects. researchgate.net

| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference(s) |

| Bromination | Bromine/Acetic Acid or NBS | C3 | 3-Bromo-quinolinone | rsc.orgscispace.com |

| Chlorination | Sulfuryl Chloride | C3 | 3-Chloro-quinolinone | scispace.com |

| N1-Alkylation | Alkyl Halide, K₂CO₃/DMF | N1 | 1-Alkyl-quinolinone | rsc.orgresearchgate.net |

| O-Alkylation | Alkyl Halide, K₂CO₃/DMF | O2/O4 | 2-Alkoxy-quinoline / 4-Alkoxy-quinolinone | mdpi.comresearchgate.netsioc-journal.cn |

Nucleophilic Substitution Reactions

The this compound system can also undergo nucleophilic substitution, particularly when a suitable leaving group is present on the ring. The introduction of a halogen at the C4 position, for example, creates a reactive site for nucleophiles.

Studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate its reactivity towards various nucleophiles. mdpi.com Reactions with hydrazine, sodium azide, and amines lead to the displacement of the chloro group, forming 4-hydrazino, 4-azido, and 4-amino derivatives, respectively. mdpi.comresearchgate.net The reactivity at position 4 is significant, as demonstrated by the successful substitution with a range of nucleophiles including thiophenol and malononitrile (B47326) on a 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione derivative. researchgate.net The hydroxyl group at the N1 position can also act as an internal nucleophile in certain reactions. smolecule.com

| Substrate | Nucleophile | Leaving Group | Product | Reference(s) |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | Cl | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | Cl | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Amines | Cl | 4-Amino-3-nitropyrano[3,2-c]quinoline | researchgate.net |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Thiophenol | Cl | 4-Phenylthio-3-nitropyrano[3,2-c]quinoline | researchgate.net |

Cyclization Reactions Leading to Fused Quinolinone Systems

The reactive sites on the this compound core are valuable for constructing fused heterocyclic systems. These reactions often involve the C3 and C4 positions or the N1 and C2 positions, leading to a variety of polycyclic structures.

For example, 4-hydroxy-2(1H)-quinolone is a key precursor for synthesizing fused systems like pyranoquinolines. arabjchem.org The reaction of 4-hydroxy-2(1H)-quinolones with 2-hydroxychalcones in refluxing n-propanol yields quinolinone-fused 2,8-dioxabicyclo[3.3.1]nonanes stereoselectively. sioc-journal.cn Another approach involves the Mn(III)-based oxidative radical cyclization of 4-hydroxy-2(1H)-quinolone with 1,1-diphenylethene, which affords 3,5-dihydro-2H-furo[3,2-c]quinolin-4-one. arabjchem.org Furthermore, reaction of 4-hydroxy-2-quinolinones with 2,3-dichloropyrazine (B116531) can lead to complex fused systems like pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones. nih.gov

Acylation and Esterification Reactions

The hydroxyl group of this compound can be readily acylated or esterified. These reactions are typically performed to protect the hydroxyl group or to introduce new functional moieties.

Esterification of the 4-hydroxy group is a common transformation. researchgate.netmdpi.com For instance, reacting 4-hydroxy-2(1H)-quinolone with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) produces 4-acetoxyquinolin-2-one. researchgate.netmdpi.com Similarly, various acyl chlorides can be used in the presence of pyridine to afford the corresponding O-acyl esters. researchgate.net These esterification reactions can improve properties such as lipophilicity and cell membrane penetration. osti.gov Chemoselective acylation can also be achieved; for example, using coupling reagents like EDCI and DMAP with carboxylic acids selectively yields C8-esters from 2-amino-8-quinolinol. semanticscholar.org

| Reaction | Reagent(s) | Functional Group Targeted | Product | Reference(s) |

| Acetylation | Acetic Anhydride, Triethylamine/Pyridine | 4-OH | 4-Acetoxyquinolin-2-one | researchgate.netmdpi.com |

| Acylation | Acyl Chlorides, Pyridine | 4-OH | 4-Acyloxyquinolin-2-one | researchgate.net |

| Esterification | 2-Furoyl Chloride, Pyridine | 4-OH | 2-Oxo-1,2-dihydroquinolin-4-yl-furan-2-carboxylate | researchgate.net |

| Esterification | 2-Bromo-4′-methyl-acetophenone, TEA | Carboxylic acid derivative | Resin-bound phenacyl esters | nih.gov |

Nitration and Subsequent Reduction of Nitro Groups

Nitration of the quinolinone ring is a key electrophilic substitution reaction to introduce a nitro group, which is a versatile functional group for further transformations. The nitration of quinolin-2(1H)-one typically occurs with a mixture of concentrated nitric and sulfuric acids. The position of nitration is regioselective and can be controlled by reaction conditions such as temperature. For example, nitration of quinolin-2(1H)-one can yield 7-nitroquinolin-2(1H)-one. The nitration of a 1-methyl-2-quinolone (B133747) (MeQone) framework with fuming nitric acid can lead to 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in high yield. nih.gov

The resulting nitro group can be readily reduced to an amino group, providing a gateway to a wide range of other functionalities. A common method for this reduction is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This two-step sequence of nitration followed by reduction is a standard strategy for introducing an amino group onto the aromatic ring. libretexts.org

| Reaction Step | Reagent(s) | Intermediate/Product | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | Nitro-quinolinone derivative | nih.gov |

| Reduction | H₂ / Pd-C | Amino-quinolinone derivative |

Reactions with Phosphorus Reagents

The reactivity of this compound derivatives towards phosphorus reagents has been explored to synthesize novel organophosphorus compounds, including fused heterocyclic systems. mdpi.comnih.gov

For example, a derivative, 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone, reacts with diethyl phosphite (B83602) in a basic medium to yield a cyclized pyranoquinolinylphosphonate. mdpi.comnih.gov The same starting material reacts with diethyl cyanomethylphosphonate to produce substituted oxopyridinylphosphonates. mdpi.comnih.gov Treatment with O,O-diethyl dithiophosphoric acid under different conditions can afford oxathiaphosphininyl derivatives. mdpi.comnih.gov Furthermore, reactions with P-phenylphosphonic diamide (B1670390) can produce diazaphosphininyl and oxazaphosphininyl derivatives in excellent yields. mdpi.comnih.gov These reactions highlight the utility of the quinolinone scaffold in creating complex phosphorus-containing heterocycles. rsc.org

Thionation Reactions of Quinolinone Derivatives

Thionation is the process of converting a carbonyl group into a thiocarbonyl (thione) group. For quinolinone derivatives, this typically involves the conversion of the C2-carbonyl. Common thionating agents include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. rsc.orgnih.govpreprints.org

The thionation of substituted quinoline-2-ones using phosphorus pentasulfide, often with a catalyst like aluminum oxide, yields the corresponding quinoline-2-thiones. sciforum.netnih.gov Lawesson's reagent is also a highly effective and versatile agent for this transformation, often providing cleaner reactions and higher yields under milder conditions, including microwave irradiation. nih.govresearchgate.net For example, a derivative of 3-acetyl-4-hydroxyquinolinone was thionated using P₂S₅ and Al₂O₃ in acetonitrile. rsc.org In another study, treatment of an enaminone derivative of 4-hydroxy-1-methyl-2(1H)-quinolinone with phosphorus pentasulfide produced a non-phosphorylated thioxothiopyranoquinolinone, while Lawesson's reagent yielded an oxathiaphosphininyl derivative. mdpi.comnih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective pathways to complex molecular architectures, and the synthesis of this compound has significantly benefited from these advancements. Both Lewis acid and palladium-based catalysis have emerged as powerful tools in constructing the quinolinone core.

Lewis Acid Catalysis in Quinolinone Synthesis

Lewis acid catalysis has proven effective in various transformations leading to quinolinone derivatives. These catalysts can activate substrates and facilitate key bond-forming reactions. For instance, the synthesis of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone can be achieved through an intramolecular Friedel-Crafts acylation of (3-hydroxyphenyl)-3-chloropropionate, a reaction catalyzed by anhydrous aluminum trichloride. google.com This method provides a straightforward route to the dihydroquinolinone core from readily available resorcinol. google.com

In a different approach, Lewis acids like bismuth(III) chloride (BiCl3) have been utilized for the synthesis of 4-hydroxy-2-quinolone analogues under environmentally benign microwave irradiation. rsc.org This method involves the condensation of β-enaminones with diethyl malonate, where BiCl3 acts as a non-toxic and inexpensive catalyst to promote the cyclization. rsc.org The proposed mechanism suggests that the Lewis acid activates the ester function of an intermediate, facilitating the nucleophilic attack by a secondary amine to form the heterocyclic ring. rsc.org

Furthermore, Lewis acid-catalyzed Diels-Alder reactions have been explored for the synthesis of complex quinolinone-containing structures. The reaction of 1-methoxycarbonyl-3-phenylthio-2-quinolinone with 2-trimethylsilyloxy-1,3-butadiene under Lewis acid catalysis provides a key intermediate for the synthesis of the dynemicin A core. jst.go.jp

The table below summarizes the application of various Lewis acids in the synthesis of quinolinone derivatives.

| Catalyst | Reactants | Product | Key Transformation | Reference |

| Anhydrous aluminum trichloride | (3-hydroxyphenyl)-3-chloropropionate | 3,4-dihydro-7-hydroxy-2(1H)-quinolinone | Intramolecular Friedel-Crafts acylation | google.com |

| Bismuth(III) chloride (BiCl3) | β-enaminones and diethyl malonate | 4-hydroxy-2-quinolone analogues | Condensation and cyclization | rsc.org |

| Various Lewis Acids | 1-methoxycarbonyl-3-phenylthio-2-quinolinone and 2-trimethylsilyloxy-1,3-butadiene | D-A adduct for dynemicin A core | Diels-Alder reaction | jst.go.jp |

| Copper(I) triflate (CuOTf) | 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols | Pyrano[3,2-c]quinolones and furo[3,2-c]quinolones | Tandem annulation | nih.gov |

Palladium-Catalyzed Synthetic Protocols

Palladium catalysis has revolutionized the synthesis of quinolinones, enabling a wide range of coupling and cyclization reactions. nih.gov These methods often offer high efficiency, functional group tolerance, and the ability to construct complex molecules in a single step through tandem processes. nih.gov

One notable example is the synthesis of N-hydroxyquinolin-2(1H)-ones through a palladium-catalyzed Buchwald-type C-N bond formation followed by a tandem cyclodehydration. nih.govnih.gov This reaction couples protected N-hydroxyamides with benzaldehydes or benzoates, utilizing a Pd2(dba)3 catalyst with a Xantphos ligand. nih.govnih.gov The subsequent removal of the protecting group with trifluoroacetic acid yields the desired N-hydroxyquinolin-2(1H)-ones. nih.gov

Palladium-catalyzed carbonylation reactions are another powerful tool for constructing the quinolinone ring system. mdpi.com These reactions typically employ carbon monoxide as a C1 source. mdpi.comorganic-chemistry.org For instance, the palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group can lead to the formation of quinolin-2(1H)-one. nih.gov Similarly, the annulation of internal alkynes by N-substituted o-iodoanilines under a carbon monoxide atmosphere results in 3,4-disubstituted quinolin-2-ones. capes.gov.br

Heck reactions and other C-H activation strategies catalyzed by palladium have also been extensively developed. nih.gov For example, a Pd(II)-catalyzed intermolecular Heck reaction followed by intramolecular C-H amidation has been used to prepare 4-aryl-2-quinolones. nih.gov Another innovative approach involves a palladium-catalyzed oxidative annulation between acrylamides and aryne precursors, providing a one-step synthesis of various quinolinones. acs.org

The following table presents a selection of palladium-catalyzed reactions for quinolinone synthesis.

| Catalyst System | Reactants | Product | Key Transformation | Reference |

| Pd2(dba)3 / Xantphos | Protected N-hydroxyamides and benzaldehydes/benzoates | N-hydroxyquinolin-2(1H)-ones | Buchwald-type C-N coupling and cyclodehydration | nih.govnih.gov |

| Pd(OAc)2 / PPh3 | Vinyl bromides with an internal amide group | Quinolin-2(1H)-one | Carbonylation | nih.gov |

| Pd(OAc)2 / Cu(OAc)2 | Acrylamides and aryne precursors | N-methoxy 2-quinolones | N-H activation/Heck reaction | nih.gov |

| Pd(II) catalyst | Substituted anilines and acrylates | Quinolinone derivatives | C-H activation/C-C bond formation/cyclization | nih.gov |

Advanced Methodologies in Synthetic Planning

The planning of synthetic routes for complex molecules like this compound is increasingly being aided by advanced computational tools. Artificial intelligence (AI) is at the forefront of this revolution, offering new paradigms for retrosynthetic analysis and the optimization of synthetic pathways.

AI-Driven Retrosynthetic Analysis

Optimization of Precursor Scoring and Linker Design

Beyond just proposing synthetic routes, AI is also being used to optimize various aspects of the synthetic plan. This includes the scoring of precursors and the design of molecular linkers.

Linker design is another area where computational methods are making a significant impact. In the context of designing multifunctional molecules, such as those that target multiple aspects of a disease, the linker connecting different pharmacophores plays a crucial role. tandfonline.comsemanticscholar.org Computational design and in silico studies can be used to select optimal linkers that ensure the desired spatial orientation of the different moieties for effective interaction with their biological targets. nih.gov For example, in the design of quinolinone-based inhibitors, the length and composition of a linker connecting the quinolinone core to another active fragment can be optimized to enhance biological activity. tandfonline.comsemanticscholar.org

Reaction Mechanisms and Chemical Reactivity of 1 Hydroxy 2 1h Quinolinone and Its Derivatives

Oxidation Pathways of 1-Hydroxy-2(1H)-quinolinone Compounds

The oxidation of quinoline (B57606) and its derivatives is a significant area of study due to the diverse applications of the resulting products. Strong oxidizing agents like potassium permanganate, chromic acid, or nitric acid can oxidize the benzene (B151609) ring of quinoline, leading to a diol intermediate that cleaves to form a carboxylic acid and an aldehyde. orientjchem.org However, the pyridine (B92270) ring is relatively resistant to oxidation because the nitrogen atom's lone pair of electrons is delocalized within the aromatic system. orientjchem.org

The oxidation of this compound and its derivatives can proceed through various pathways depending on the oxidant and reaction conditions. For instance, quinoline N-oxides can be oxidized using lead tetraacetate to produce quinoline hydroxamic acids, which are derivatives of this compound. cdnsciencepub.com Interestingly, treating 4-nitroquinoline (B1605747) 1-oxide with lead tetraacetate yields 1-hydroxy-4-nitro-2(1H)-quinolone. cdnsciencepub.com

Electrochemical oxidation provides another route for modifying these compounds. In the electrochemical oxidation of quinoline on a β-PbO2 anode, hydroxylation is a key initial step. iwaponline.com Hydroxyl radicals generated at the anode attack the C-2 and C-8 positions to yield 2(1H)-quinolinone and 8-hydroxyquinoline (B1678124), respectively. iwaponline.com These intermediates can then undergo ring cleavage. iwaponline.com

Manganese(III) acetate (B1210297) has been utilized in the oxidation of 4-hydroxy-2-quinolinone derivatives in the presence of alkenes. researchgate.net This reaction can lead to the formation of furo[3,2-c]quinolin-4-one analogues. researchgate.net Specifically, the Mn(III)-based oxidative radical cyclization of 4-hydroxy-2(1H)-quinolone with 1,1-diphenylethene results in a 3,5-dihydro-2H-furo[3,2-c]quinolin-4-one derivative. researchgate.net

Furthermore, the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous media is a method to synthesize 7-hydroxyquinolin-2(1H)-one. asianpubs.org

Table 1: Examples of Oxidation Reactions of Quinolinone Derivatives

| Starting Material | Oxidizing Agent | Product(s) | Reference |

| Quinoline N-oxides | Lead tetraacetate | Quinoline hydroxamic acids | cdnsciencepub.com |

| 4-Nitroquinoline 1-oxide | Lead tetraacetate | 1-Hydroxy-4-nitro-2(1H)-quinolone | cdnsciencepub.com |

| Quinoline | Electrochemical (β-PbO2 anode) | 2(1H)-quinolinone, 8-hydroxyquinoline | iwaponline.com |

| 4-Hydroxy-2-quinolinone derivatives & Alkenes | Manganese(III) acetate | Furo[3,2-c]quinolin-4-ones | researchgate.net |

| 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone | DDQ | 7-Hydroxyquinolin-2(1H)-one | asianpubs.org |

Reduction Mechanisms of this compound Functional Groups

The reduction of quinoline and its derivatives is a fundamental transformation in organic synthesis, yielding partially or fully reduced structures like dihydroquinolines and tetrahydroquinolines. orientjchem.org The pyridine ring is generally more difficult to reduce than the benzene ring due to the deactivating effect of the nitrogen atom. orientjchem.org

A notable method for the selective reduction of quinolin-2(1H)-ones involves the use of a samarium diiodide/water/methanol (SmI2/H2O/MeOH) system. organic-chemistry.org This system facilitates the formation of 3,4-dihydroquinoline-2(1H)-ones under mild conditions with good to excellent yields. organic-chemistry.org The proposed mechanism involves a proton-coupled electron transfer. organic-chemistry.org Optimal conditions for this reaction were found to be a 1:40 molar ratio of H2O to MeOH with 2.4 equivalents of SmI2 at room temperature. organic-chemistry.org

Another approach to the reduction of quinolines is through a one-pot tandem reduction and reductive alkylation mediated by hexafluoroisopropanol (HFIP). rsc.org This method utilizes a Hantzsch ester as the reducing agent to convert quinolines to tetrahydroquinolines, which can then be alkylated. rsc.org Control experiments have shown that the reaction proceeds in a two-step process where the tetrahydroquinoline is an intermediate. rsc.org

Visible-light-driven methods have also been developed for the chemoselective reduction of quinolines and isoquinolines. nih.gov This protocol operates through selective energy transfer catalysis, which then enables a hydrogen atom transfer (HAT). nih.gov This method is highly chemoselective and tolerates a variety of functional groups that are typically labile under other reduction conditions. nih.gov

Mechanistic Investigations of Photoacid Generation from this compound Esters

Esters of this compound have been identified as a class of nonionic photoacid generators (PAGs). nih.govresearchgate.netresearchtrends.net Upon irradiation with UV light (λ ≥ 310 nm), these compounds efficiently generate carboxylic and sulfonic acids. nih.govresearchgate.netresearchtrends.net

Homolytic N-O Bond Cleavage Processes

The primary mechanism for photoacid generation from these esters is the homolytic cleavage of the relatively weak N-O bond. nih.govresearchgate.netresearchtrends.netresearchgate.net This process, also known as homolysis, involves the even separation of the bonding electrons, resulting in the formation of two radical species. pressbooks.pub Heat or light provides the necessary energy to initiate this process. pressbooks.pub

Irradiation of carboxylate and sulfonate esters of this compound leads to the formation of a quinolinone radical and a carboxylate or sulfonate radical, respectively. nih.govresearchgate.netresearchtrends.net The subsequent reactions of these radicals, likely involving hydrogen abstraction from the solvent or other species, lead to the formation of the corresponding carboxylic or sulfonic acid. researchtrends.net This homolytic cleavage has been observed in various oxime esters, which are structurally related to this compound esters. researchgate.net

Computational Elucidation of Photoacid Generation Mechanisms

The mechanism involving homolytic N-O bond cleavage has been supported by time-dependent density functional theory (TD-DFT) calculations. nih.govresearchgate.netresearchgate.netresearchgate.net These computational studies provide theoretical backing for the proposed pathway of photoacid generation.

Computational studies have also been instrumental in understanding the photobasicity of quinoline derivatives. researchgate.net These studies have shown that the photobasicity is influenced by the position and nature of substituents, with electron-donating groups on the fused benzene ring enhancing the effect. researchgate.net While not directly about photoacid generation, these studies highlight the power of computational methods in elucidating the electronic behavior of these molecules in their excited states.

Mechanistic Studies of Cycloaddition Reactions Involving Quinolinone Scaffolds

Cycloaddition reactions are powerful tools for the construction of complex molecular architectures. Quinolinone scaffolds can participate in various types of cycloaddition reactions.

A one-pot, metal-free, light-driven [4+2]-cycloaddition reaction has been developed for the diastereoselective synthesis of chromeno[4,3-b]quinoline scaffolds. nih.govresearchgate.net This reaction is promoted by rose bengal and blue light. nih.govresearchgate.net Another approach involves a tandem intramolecular aza-Diels-Alder reaction using visible-light photoredox and Lewis-acid catalysis. researchgate.net

A [4+1]-cycloaddition reaction catalyzed by Sc(OTf)3, followed by an aza-Michael addition, provides a diastereoselective route to pyrido[2′,1′:2,3]imidazo[1,5-a]quinolone scaffolds. acs.org This cascade reaction proceeds via the desymmetrization of oxidative dearomatization products of phenols. acs.org

Furthermore, a copper(II)-catalyzed [3+2] cycloaddition of 2H-azirines to cyclic enols, including those derived from quinolin-2-ones, has been developed to synthesize pyrrolo[3,2-c]quinoline derivatives. mdpi.com This reaction proceeds via the cleavage of the N1-C2 bond of the azirine. mdpi.com

The Huisgen 1,3-dipolar cycloaddition, or "click reaction," catalyzed by copper, has been used to synthesize quinoline-based 1,2,3-triazoles from quinoline azides and alkynes. benthamdirect.com

Table 2: Examples of Cycloaddition Reactions with Quinolinone Scaffolds

| Reaction Type | Reagents/Catalysts | Product Scaffold | Reference |

| [4+2]-Cycloaddition | Rose bengal, blue light | Chromeno[4,3-b]quinoline | nih.govresearchgate.net |

| [4+1]-Cycloaddition/Aza-Michael Addition | Sc(OTf)3 | Pyrido[2′,1′:2,3]imidazo[1,5-a]quinolone | acs.org |

| [3+2]-Cycloaddition | Cu(II) catalyst, 2H-azirines | Pyrrolo[3,2-c]quinoline | mdpi.com |

| 1,3-Dipolar Cycloaddition | Cu catalyst | Quinoline-based 1,2,3-triazoles | benthamdirect.com |

Reaction Mechanisms with Organophosphorus Reagents

The reaction of quinoline derivatives with organophosphorus reagents can lead to the formation of valuable phosphonylated compounds. Visible-light-induced reactions have been utilized for the regioselective phosphonylation of quinolinones. researchgate.net This photocatalytic strategy allows for the generation of active radical species under mild conditions. researchgate.net

In one proposed mechanism, a phosphinoyl radical is generated, which then reacts with heteroarenium derivatives. acs.org The oxo functionality of a carbamoyl (B1232498) radical, a related species, can electrostatically interact with the nitrogen of a pyridinium (B92312) substrate, directing the reaction to the ortho-position. acs.org A similar directive effect may be at play in the phosphonylation of quinolinones.

The synthesis of quinolinylphosphonic and -phosphinic acids has been achieved through the Skraup-Doebner-Von Miller reaction. researchgate.net In a different type of reaction, nucleophilic phosphorus compounds can participate in a single-electron transfer (SET) to quinoline-5,8-dione derivatives, generating phosphorus-centered radicals that then dimerize. researchgate.net

The introduction of an aminophosphonate group to a 2-oxo-quinoline Schiff base has also been explored, leading to the synthesis of 2-oxo-quinoline α-aminophosphonate derivatives. nih.gov

Advanced Characterization and Structural Elucidation of 1 Hydroxy 2 1h Quinolinone

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) within a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's purity and composition.

Theoretical Composition for 1-Hydroxy-2(1H)-quinolinone (C₉H₇NO₂)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.07 |

| Hydrogen (H) | 4.38 |

| Nitrogen (N) | 8.69 |

| Oxygen (O) | 19.86 |

Experimental values that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the assigned molecular formula.

X-ray Crystallography for Absolute Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of individual atoms can be determined.

For instance, single-crystal X-ray diffraction studies on derivatives of this compound have been instrumental in confirming their molecular structures. bohrium.comiucr.org In one such study, the crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one was determined, revealing a nearly planar conformation. iucr.orgiucr.org This planarity was attributed to an intramolecular O—H⋯O hydrogen bond and the E configuration about the central C=C double bond. iucr.orgiucr.org The analysis also detailed the dihedral angle between the dihydroquinoline ring system and the benzene (B151609) ring as 1.83 (11)°. iucr.orgiucr.org

Furthermore, X-ray crystallography elucidates intermolecular interactions within the crystal lattice, such as hydrogen bonding and π–π stacking, which are vital for understanding the solid-state packing and physical properties of the compound. bohrium.comiucr.org In the aforementioned study, O—H⋯O hydrogen bonds were observed to form chains of molecules, which were further linked by π–π interactions. iucr.org The determination of these supramolecular assemblies is critical for polymorphism studies, as different crystal forms can exhibit distinct physical properties.

The refinement of the crystal structure is typically carried out using software programs like SHELXL. bohrium.com The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | iucr.orgiucr.org |

| Molecular Formula | C₂₀H₁₇NO₅ | iucr.orgiucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| Dihedral Angle (dihydroquinoline-benzene) | 1.83 (11)° | iucr.orgiucr.org |

| Key Intramolecular Interaction | O—H⋯O hydrogen bond | iucr.orgiucr.org |

| Key Intermolecular Interaction | O—H⋯O hydrogen bonds, π–π interactions | iucr.org |

| CCDC Number | 1054894 | iucr.org |

Advanced Analytical Methods for Purity and Regiochemistry Validation in Substituted Quinolinones

Ensuring the purity and confirming the correct regiochemistry of substituted 1-hydroxy-2(1H)-quinolinones are paramount for accurate biological evaluation and structure-activity relationship (SAR) studies. A combination of advanced analytical techniques is employed to achieve this.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. nih.gov Reversed-phase HPLC, often using a C18 column with a gradient of organic solvent (like acetonitrile) and water, is commonly used to separate the target compound from impurities and byproducts. google.com The purity is typically determined by the peak area percentage from the chromatogram, with a purity of >98% often required for pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the regiochemistry of substitution on the quinolinone scaffold.

¹H NMR provides information on the number, environment, and connectivity of protons. Chemical shifts and coupling constants are characteristic of the substitution pattern. For example, the downfield shift of the hydroxyl proton (δ 10–12 ppm) can confirm its presence.

¹³C NMR is used to identify the carbon skeleton and the position of substituents. arabjchem.org

Advanced NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOESY), are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial proximity of atoms, thus validating the regiochemistry.

Mass Spectrometry (MS) is used to verify the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy is a valuable tool for identifying key functional groups. For this compound derivatives, characteristic absorption bands include the carbonyl (C=O) stretch around 1660 cm⁻¹ and the hydroxyl (O-H) stretch around 3447 cm⁻¹. nih.gov

Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in the compound, which serves as a fundamental check for the molecular formula. nih.gov

The regioselectivity of reactions producing substituted quinolinones can often be controlled by the reaction conditions and the nature of the substituents. arabjchem.orgdcu.ie For instance, the photocyclization of substituted benzylidenecyclopentanone oximes has been shown to be highly regioselective, with the position of the substituent on the resulting quinoline (B57606) being dependent on the electronic nature of the substituent on the starting material. dcu.ie

Table 2: Key Analytical Techniques for Purity and Regiochemistry Validation

| Technique | Application | Key Findings/Information |

|---|---|---|

| HPLC | Purity Assessment | Determines percentage purity of the compound. nih.govgoogle.com |

| ¹H & ¹³C NMR | Structural Elucidation, Regiochemistry | Confirms proton and carbon environments, connectivity, and substitution patterns. arabjchem.org |

| 2D NMR (HSQC, HMBC) | Unambiguous Assignment | Correlates proton and carbon signals for definitive structural assignment. |

| Mass Spectrometry | Molecular Weight Confirmation | Verifies the molecular weight and elemental composition (HRMS). |

| IR Spectroscopy | Functional Group Identification | Identifies characteristic functional groups like C=O and O-H. nih.gov |

| Elemental Analysis | Elemental Composition | Confirms the molecular formula. nih.gov |

Integration of Computational Tools for Structural Confirmation

In modern chemical research, computational tools are increasingly integrated with experimental techniques to provide deeper insights into molecular structure and to aid in structural confirmation. Density Functional Theory (DFT) is a particularly powerful computational method used for this purpose. nih.govajbasweb.com

DFT calculations can be used to optimize the geometry of this compound and its derivatives, predicting bond lengths, bond angles, and dihedral angles. scispace.comrsc.org These calculated geometric parameters can then be compared with experimental data obtained from X-ray crystallography to validate the determined structure. researchgate.net For instance, DFT calculations have been used to support the mechanism of homolytic N-O bond cleavage in 1-hydroxy-2(1H)-quinolone-based photoacid generators. researchgate.net

Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. nih.govajbasweb.com By comparing the computationally predicted spectra with the experimental spectra, the assignment of signals can be confirmed, and the proposed structure can be further validated. rsc.org Studies have shown a good agreement between experimental IR and NMR spectra and those simulated using DFT computations for quinoline derivatives. nih.govrsc.org

Computational tools are also valuable for investigating the electronic properties of molecules. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic transitions. nih.govscispace.com Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

In cases of ambiguous regiochemistry, computational modeling can be used to calculate the relative energies of different possible isomers. The isomer with the lowest calculated energy is often the one that is thermodynamically favored and more likely to be the experimentally observed product. This approach, combined with experimental data, provides a robust method for structural confirmation.

Table 3: Application of Computational Tools in Structural Elucidation

| Computational Method | Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Predicted bond lengths, bond angles, and conformations. scispace.comrsc.org |

| DFT | Spectroscopic Prediction | Calculated NMR chemical shifts and IR vibrational frequencies for comparison with experimental data. nih.govajbasweb.com |

| DFT | Electronic Property Analysis | HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) maps. nih.govscispace.com |

| Time-Dependent DFT (TD-DFT) | Excited State Analysis | Insights into electronic transitions and photochemical mechanisms. researchgate.net |

Biological Activities and Pharmacological Potential of 1 Hydroxy 2 1h Quinolinone Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 1-hydroxy-2(1H)-quinolinone have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. Their efficacy extends to various bacterial and fungal pathogens, with specific mechanisms of action that target essential cellular processes in these microorganisms.

Activity against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Helicobacter pylori)

Quinolinone derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated potent anti-staphylococcal properties. nih.gov One particular hybrid exhibited a minimum inhibitory concentration (MIC) value of 2 µg/mL against Staphylococcus aureus. nih.gov Another study highlighted that 5,7-dichloro-8-hydroxy-2-methylquinoline displayed significant inhibitory potential against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values of 2.2 µM and 1.1 µM, respectively. researchgate.net

In the context of Gram-negative bacteria, some quinoline (B57606) hybrids have shown inhibitory activity against Klebsiella pneumoniae at higher concentrations. nih.gov While specific data on the direct activity of this compound derivatives against Escherichia coli and Helicobacter pylori is an active area of research, the broader class of quinolones is known to be effective against these pathogens. plos.orgmdpi.com For example, novel dual bacterial topoisomerase II inhibitors have demonstrated potent activity against E. coli. plos.org The primary mechanism for many quinolone derivatives involves the inhibition of essential bacterial enzymes, disrupting DNA replication and leading to cell death. nih.govnih.gov

A selection of quinolinone derivatives and their antibacterial activity is presented in the table below.

| Compound/Derivative | Target Pathogen | Activity (MIC) |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL (5 µM) |

| Quinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 µg/mL (47 µM) |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 µM |

| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 µM |

Activity against Fungal Strains (e.g., Aspergillus niger, Aspergillus flavus)

The antifungal potential of this compound derivatives and related compounds has been explored against various fungal species. While research is ongoing, some quinoline derivatives have shown promise. For example, certain quinoline-based hybrids have demonstrated activity against Aspergillus spp. with MIC values of 62.5 µg/mL. nih.gov The antifungal activity of metal-organic frameworks containing quinoline-like structures has also been noted against Aspergillus niger and Aspergillus flavus. researchgate.net

The development of novel antifungal agents is critical due to the rise in invasive fungal infections and the limitations of current therapies. nih.gov Research into new chemical entities, including quinolinone derivatives, is a key area of focus. For instance, some fluoroquinolone derivatives have been found to have a synergistic effect on the antifungal activity of echinocandins against Aspergillus fumigatus. researchgate.net

Targeting Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial drugs. plos.orgyoutube.com

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. plos.org Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication. plos.orgnih.gov Quinolones bind to these enzymes and stabilize the enzyme-DNA complex, which in turn blocks the DNA replication machinery and leads to double-strand DNA breaks, ultimately causing bacterial cell death. nih.gov

Interestingly, the potency of quinolones against these two enzymes can differ, with a general trend of greater activity against DNA gyrase in Gram-negative bacteria and greater activity against topoisomerase IV in Gram-positive bacteria. nih.gov However, some newer derivatives have been developed to have equivalent dual-targeting activity against both enzymes in pathogens like Staphylococcus aureus and Escherichia coli. plos.org

Inhibition of NADH Dehydrogenases (NDH2s) in Parasites and Microorganisms (Toxoplasma gondii, Plasmodium falciparum, Yarrowia lipolytica)

Derivatives of this compound have been identified as potent inhibitors of type II NADH dehydrogenases (NDH2s), which are crucial respiratory chain enzymes in various parasites and microorganisms. nih.govresearchgate.net These enzymes are absent in mammalian cells, making them attractive targets for the development of selective antimicrobial drugs. nih.gov

The compound 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) has been shown to be a high-affinity inhibitor of the NDH2 from the fungus Yarrowia lipolytica. nih.govresearchgate.net This inhibitory activity extends to the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum, both of which rely on NDH2s for their mitochondrial respiratory chain. nih.gov HDQ has been demonstrated to inhibit the replication of both T. gondii and P. falciparum at nanomolar concentrations. nih.gov

Studies have shown that the length of the alkyl chain in 1-hydroxy-2-alkyl-4(1H)quinolones is critical for their inhibitory potential, with longer chains (e.g., C12 in HDQ) showing significantly higher affinity for the target enzyme.

The inhibitory activity of a key this compound derivative is summarized below.

| Compound | Target Organism/Enzyme | Key Finding |

| 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) | Yarrowia lipolytica NDH2 | High-affinity inhibitor |

| 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) | Toxoplasma gondii | Inhibits replication at nanomolar concentrations |

| 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) | Plasmodium falciparum | Inhibits replication at nanomolar concentrations |

The inhibition of NDH2 by this compound derivatives follows a specific kinetic mechanism. Bisubstrate and inhibition kinetic studies of the NDH2 from Yarrowia lipolytica have revealed that the enzyme follows a ping-pong mechanism. researchgate.net This type of mechanism, also known as a double-displacement reaction, is characterized by the enzyme being converted into an intermediate form after the first substrate binds and the first product is released. libretexts.orgcsbsju.edu The second substrate then binds to this modified enzyme, and the second product is subsequently released, returning the enzyme to its original state. libretexts.org

In the case of NDH2, this suggests that NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion. researchgate.net The binding of NAD+ and its competition with NADH further support this model. mdpi.com This detailed understanding of the inhibition kinetics is crucial for the rational design of more potent and selective inhibitors.

Anticancer Potential and Molecular Mechanisms

Quinolinone derivatives have emerged as a class of compounds with significant anticancer potential, exhibiting cytotoxic activity against various tumor cell lines. aacrjournals.orgresearchgate.net Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes in cancer cells.

Screening of small molecule libraries has identified 2-phenyl-3-hydroxy-4(1H)-quinolinones as having highly selective cytotoxic activity against tumor cells. aacrjournals.org In some instances, the in vivo anticancer activity of these compounds has been comparable to that of established chemotherapy drugs like doxorubicin. aacrjournals.orgresearchgate.net

The molecular mechanisms underlying the anticancer effects of quinolinone derivatives are diverse. Cell biology studies have shown that these compounds can inhibit DNA and RNA synthesis, leading to a blockage of tumor cells in the G1 phase of the cell cycle. aacrjournals.orgresearchgate.net Furthermore, research has identified that these derivatives can interact with a complex of proteins involved in crucial cellular pathways, including glucose metabolism and translational regulation. aacrjournals.org

Other related quinoline and quinazolinone derivatives have been shown to exert their anticancer effects through various mechanisms, such as:

Inhibition of tubulin polymerization: Some derivatives can bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest. mdpi.comrsc.org

Induction of apoptosis: These compounds can trigger programmed cell death in cancer cells. nih.gov

Inhibition of kinases: Certain quinoline hybrids have shown inhibitory activity against enzymes like epidermal growth factor receptor (EGFR). nih.gov

Targeting topoisomerases: Similar to their antibacterial action, some quinoline derivatives can also inhibit human topoisomerases, which are involved in DNA replication in cancer cells. rsc.org

The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as chalcones, has been a promising strategy in the development of new anticancer agents with improved potency and potentially reduced side effects. rsc.orgnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in preclinical studies. The antiproliferative activity of these compounds is a key area of investigation in the search for novel anticancer agents. nih.govx-mol.com Research has shown that modifications to the quinolinone scaffold can lead to potent and sometimes selective cytotoxicity toward malignant cells over normal cells. nih.govrsc.org

One study synthesized a series of 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one derivatives. Among these, compound 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) was identified as the most active against both the A549 (lung carcinoma) and MDA-MB (breast adenocarcinoma) cell lines, with IC50 values of 0.0298 µmol and 0.0338 µmol, respectively. nih.govbenthamdirect.com Another investigation into 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives found that compound 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4) was the most cytotoxic against the MDA-MB cell line, with an IC50 value of 0.0515 μM. researchgate.net

Furthermore, hybrid molecules incorporating the quinolinone structure have shown promise. Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones demonstrated strong antiproliferative activity against four tested cancer cell lines, with mean GI50 values ranging from 34 nM to 134 nM. researchgate.net Similarly, newly synthesized 2H-quinolinone and halogenated 2H-quinolinone derivatives revealed good cytotoxicity and selectivity toward MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines when compared to normal breast MCF-10a cells. nih.gov A separate series of 4(1H)-quinolone derivatives also showed potent antiproliferative effects, with compound 7e being particularly effective against HepG2 cells, exhibiting an IC50 value below 1.0 μM. x-mol.comnih.gov The cytotoxic potential of these compounds underscores their relevance in the development of new cancer therapeutics. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound Name/Series | Cancer Cell Line(s) | Potency (IC50/GI50) |

|---|---|---|

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | A549 (Lung) | 0.0298 µmol nih.govbenthamdirect.com |

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | MDA-MB (Breast) | 0.0338 µmol nih.govbenthamdirect.com |

| 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4) | MDA-MB (Breast) | 0.0515 µM researchgate.net |

| Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones (4a-e, 7a-e) | Four cancer cell lines | 34 nM to 134 nM researchgate.net |

| Compound 7e (a 4(1H)-quinolone derivative) | HepG2 (Liver) | < 1.0 µM x-mol.comnih.gov |

| 8-Hydroxyquinoline (B1678124) platinum(II) derivatives (YLN1, YLN2) | MDA-MB-231 (Breast) | 5.49 ± 0.14 µM and 7.09 ± 0.24 µM rsc.org |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Four cancer cell lines | 22 nM to 31 nM mdpi.com |

Mechanisms of Apoptosis Induction

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is critical for eliminating malignant cells and is a target for many chemotherapeutic agents. mdpi.comekb.eg Studies have shown that these compounds can trigger apoptosis through multiple cellular pathways. nih.gov

Several derivatives have been observed to activate the caspase cascade, a family of proteases central to the execution of apoptosis. researchgate.net For instance, certain naphthalene-bis-triazole-bis-quinolin-2(1H)-ones demonstrated potent apoptotic effects by influencing caspases 3, 8, and 9. researchgate.net Other studies have confirmed the activation of caspase-3 and caspase-9 in human erythroleukemic K562 cells treated with quinoline-N-oxide derivatives. nih.gov The pro-apoptotic activity is further verified by increased caspase 3/7 activity in MCF-7 cells treated with novel 2H-quinolinone derivatives. nih.gov

The induction of apoptosis by these compounds also involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.net Effective derivatives have been shown to act as activators of Bax and down-regulators of the anti-apoptotic Bcl2 protein. mdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome C, a key event in the intrinsic apoptotic pathway. researchgate.net The apoptotic activity of these compounds has been confirmed using techniques such as the Annexin V/FITC-PI assay, which detects early apoptotic changes in the cell membrane. nih.govnih.gov

Inhibition of Cell Proliferation Pathways

Beyond inducing apoptosis, derivatives of this compound can also inhibit the uncontrolled proliferation that characterizes cancer cells by interfering with the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication; arresting this cycle is an effective strategy for halting tumor growth. researchgate.net

Several studies have reported that these quinolinone derivatives can cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby stopping their division. Flow cytometry analysis of MCF-7 cells treated with novel 2H-quinolinone derivatives showed an accumulation of cells in the G2/M phase, which was associated with apoptosis at the pre-G1 phase. nih.gov In another study, a potent 4(1H)-quinolone derivative was found to induce cell cycle arrest in the G2/M phase in HepG2 cells through a p53-dependent pathway. nih.gov

The antiproliferative effects of these compounds are also linked to their ability to modulate key signaling pathways involved in cell growth and survival. For example, certain quinolinone compounds were found to decrease the phosphorylation of STAT5, a transcription factor whose activation is crucial for the proliferation of some cancer cells, such as in acute myeloid leukemia (AML). nih.gov By inhibiting such fundamental proliferation pathways, these derivatives can effectively suppress tumor growth. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFRK)

A significant mechanism underlying the anticancer potential of this compound derivatives is their ability to inhibit tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. fmhr.org The Epidermal Growth Factor Receptor Kinase (EGFRK) is a specific tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for anticancer drugs. mdpi.comnih.gov

Several quinolinone derivatives have been identified as potent inhibitors of EGFRK. nih.govresearchgate.net Docking studies have revealed that these compounds can fit into the active pocket of the EGFR tyrosine kinase domain, forming hydrogen bonds with key amino acid residues, similar to established inhibitors like erlotinib. nih.govbenthamdirect.com This binding prevents the kinase from functioning, thereby blocking the downstream signaling that promotes tumor growth. Specific naphthalene-bis-triazole-bis-quinolin-2(1H)-ones were investigated for their efficacy as EGFR inhibitors, yielding IC50 values ranging from 64 nM to 97 nM. researchgate.net Other derivatives have also shown potent multi-target inhibition against EGFR and other kinases like BRAFV600E. mdpi.com

Beyond EGFR, these compounds have shown inhibitory activity against other important tyrosine kinases. For example, two substituted quinolinones, KR65367 and KR65370, displayed potent inhibition against fms-like tyrosine kinase 3 (FLT3), another key target in AML, with IC50 values of 2.7 nM and 0.57 nM, respectively. nih.gov The ability of these derivatives to target specific kinases involved in cancer progression highlights their potential as targeted therapeutic agents. nih.govmdpi.com

Antiviral Properties and Target Interactions

The quinoline scaffold is present in various compounds with a history of use against infectious diseases, and recent research has explored the antiviral potential of this compound derivatives. nih.govresearchgate.net These investigations have revealed that certain derivatives possess significant activity against a range of viruses, including human coronaviruses.

Inhibition of Viral Replication Enzymes

The mechanism of antiviral action for many quinolinone derivatives involves the inhibition of enzymes that are essential for viral replication. rsc.org By targeting these viral-specific proteins, the compounds can halt the viral life cycle without causing significant harm to the host cells.

Recent studies have highlighted the efficacy of hydroxyquinoline-pyrazole derivatives against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds demonstrated direct antiviral activity, with one hydrazone derivative showing significant inhibition of viral replication. rsc.org The antiviral activity is often evaluated by measuring the concentration that produces a 50% antiviral effect (EC50). For instance, various quinoline analogues, including chloroquine (B1663885) and hydroxychloroquine, have demonstrated broad-spectrum anti-coronavirus activity in vitro. nih.gov Other studies have identified isoquinolone derivatives with potent activity against influenza A and B viruses, suggesting that this class of compounds can target different viral families. mdpi.com The virucidal activity of some derivatives has been linked to their interaction with key viral proteins such as hemagglutinin (HA) and neuraminidase (NA) in influenza viruses, which are crucial for viral entry and release. mdpi.com

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process are of significant therapeutic interest. nih.gov The quinoline framework has been identified as a promising template for the development of novel anti-inflammatory agents. researchgate.netnih.gov

Derivatives of 4-hydroxy-2-quinolinone have been investigated for their ability to inhibit enzymes involved in the inflammatory cascade. One area of focus has been the inhibition of lipoxygenase (LOX), an enzyme that produces inflammatory mediators. researchgate.net A study evaluating quinolinone–carboxamide compounds found derivatives that exhibited potent LOX inhibitory activity, with one compound showing an IC50 value of 10 μM. researchgate.net

Another mechanism related to anti-inflammatory potential is the inhibition of the release of pro-inflammatory molecules from cells like platelets. Research into 2(1H)-quinolinone derivatives led to the discovery of compounds that potently inhibit the release of 12(S)-hydroxyeicosatetraenoic acid (12-HETE), a lipid mediator that plays a role in circulatory disorders and arteriosclerosis. nih.gov The ability of these compounds to target key enzymatic pathways in the inflammatory process suggests their potential for treating a range of inflammatory conditions. researchgate.net

Lipoxygenase (LOX) Inhibitory Activity

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is a key strategy in the development of anti-inflammatory agents. Derivatives of 4-hydroxy-2-quinolinone have been investigated for their ability to inhibit LOX, demonstrating their potential as anti-inflammatory compounds.

In a study evaluating a series of quinolinone carboxamides and hybrid compounds, several derivatives showed significant LOX inhibitory activity. Among the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s were identified as the most potent inhibitors of soybean LOX. Another compound, carboxamide 3g , also displayed notable LOX inhibition. Furthermore, a hybrid molecule combining the quinolinone scaffold with acetylated ferulic acid, designated as 11e , emerged as an effective LOX inhibitor. The inhibitory activities of these compounds highlight the therapeutic potential of the 4-hydroxy-2-quinolinone scaffold in targeting inflammatory pathways.

| Compound | Description | LOX Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3h | Quinolinone–carboxamide | 10 µM | |

| 3s | Quinolinone–carboxamide | 10 µM | |

| 3g | Quinolinone–carboxamide | 27.5 µM | |

| 11e | Quinolinone-acetylated ferulic acid hybrid | 52 µM |

Antioxidant Activities and Radical Scavenging Mechanisms